molecular formula C17H27BO4 B13689159 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic Acid Pinacol Ester

2-(Ethoxymethoxy)-4,6-dimethylphenylboronic Acid Pinacol Ester

Cat. No.: B13689159
M. Wt: 306.2 g/mol
InChI Key: OWWRQFJQGQYBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester is a boronic ester commonly used in organic synthesis. Boronic esters are valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This compound is characterized by its stability and reactivity, making it a useful building block in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, boronic esters, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. The compound’s reactivity is attributed to the boron atom’s ability to form reversible covalent bonds with other atoms and molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The ethoxymethoxy and dimethyl groups enhance its solubility and compatibility with various solvents and reaction conditions, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C17H27BO4

Molecular Weight

306.2 g/mol

IUPAC Name

2-[2-(ethoxymethoxy)-4,6-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO4/c1-8-19-11-20-14-10-12(2)9-13(3)15(14)18-21-16(4,5)17(6,7)22-18/h9-10H,8,11H2,1-7H3

InChI Key

OWWRQFJQGQYBCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OCOCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.